molecular formula C16H12O5 B13144287 1,8-Dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione CAS No. 873431-39-1

1,8-Dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione

Cat. No.: B13144287
CAS No.: 873431-39-1
M. Wt: 284.26 g/mol
InChI Key: BBRAOTYOIAGHRI-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione, more commonly known as Aloe Emodin, is a natural hydroxyanthraquinone of significant interest in pharmacological and oncological research . This compound serves as a promising scaffold in anticancer studies, demonstrating a broad-spectrum inhibitory effect against various cancer cell lines, including glioma, neuroblastoma, breast, gastric, and liver cancers . Its multifaceted mechanism of action involves the induction of apoptosis (programmed cell death), initiation of cell cycle arrest, and inhibition of telomerase activity, which contributes to the suppression of cancer cell proliferation . Furthermore, research indicates potential for Aloe Emodin to reverse multidrug resistance in cancer cells, enhancing the efficacy of other chemotherapeutic agents like tamoxifen by hindering the PI3K/mTOR and Ras/ERK signaling pathways . Beyond its well-documented antiproliferative and anticarcinogenic properties, this anthraquinone derivative is also a subject of study for its anti-inflammatory and antiangiogenic effects . The compound features a planar 9,10-anthracenedione core structure, which is characteristic of the anthraquinone class . As a product for the research community, it is supplied with the explicit understanding that it is For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Properties

CAS No.

873431-39-1

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

1,8-dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-7-2-9-13(11(18)3-7)16(21)14-10(15(9)20)4-8(6-17)5-12(14)19/h2-5,17-19H,6H2,1H3

InChI Key

BBRAOTYOIAGHRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO

Origin of Product

United States

Preparation Methods

Source and Isolation

1,8-Dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione is primarily isolated from Cassia fistula and Aloe species, where it occurs naturally as a secondary metabolite. The extraction typically involves:

  • Solvent extraction from dried plant material using organic solvents such as ethanol or methanol.
  • Concentration of the extract followed by chromatographic purification (e.g., silica gel column chromatography).
  • Crystallization to obtain the pure compound as an orange solid with a melting point of 226–228°C.

Characterization

The isolated compound is characterized by spectroscopic methods including:

  • IR spectra showing characteristic hydroxyl and carbonyl stretching vibrations (e.g., νmax at 3131, 1672 cm⁻¹).
  • ¹H NMR and ¹³C NMR confirming the aromatic and hydroxymethyl protons and carbons.
  • High-resolution mass spectrometry (HRMS) confirming molecular weight and formula C16H12O5.

Synthetic Preparation Methods

Direct Synthesis from Anthraquinone Derivatives

The synthetic approach often starts from anthraquinone or its derivatives, involving selective hydroxylation and methylation steps. However, detailed protocols for direct synthesis of 1,8-dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione are limited in literature due to complexity and preference for extraction from natural sources.

Reductive Amination of Aloe-Emodin Carbaldehyde Derivatives

A prominent synthetic route involves the modification of aloe-emodin derivatives through reductive amination of the aldehyde functional group at position 2 of the anthraquinone ring system. This method is significant for preparing amino derivatives but also informs the preparation of the parent compound.

  • The aldehyde precursor (1,8-O-protected aloe-emodin carbaldehyde) is oxidized using manganese dioxide to obtain the aldehyde in good yield.
  • Reductive amination is performed using hydride reducing agents such as sodium borohydride in methanol, sodium triacetoxyborohydride, or sodium cyanoborohydride.
  • Conditions are optimized to increase conversion rates up to 59% for the desired amine derivatives.

This procedure confirms the stability and reactivity of the hydroxymethyl and hydroxy groups on the anthraquinone ring, which are critical for the compound’s biological activity.

Synthesis of Substituted Derivatives

Further synthetic elaboration includes condensation reactions to form hydrazone derivatives:

  • Reaction of 1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione with phenylhydrazine hydrochloride in acidic aqueous media yields substituted hydrazones.
  • These derivatives are characterized by NMR and HRMS, confirming structural modifications at the hydroxymethyl position.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Yield (%) Product Form Reference
Extraction from Cassia fistula Dried plant material Ethanol/methanol extraction, chromatography Variable Orange solid, mp 226–228°C
Oxidation to aldehyde precursor Aloe-emodin Manganese dioxide oxidation Good 1,8-O-protected aloe-emodin carbaldehyde
Reductive amination of aldehyde Aloe-emodin carbaldehyde NaBH4 in MeOH or NaBH(OAc)3 Up to 59 Amino derivatives
Hydrazone formation 1,8-Dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione Phenylhydrazine hydrochloride, AcOH/H2O Good Hydrazone derivatives

Summary of Analytical and Spectroscopic Data

  • Melting Point: 226–228°C (orange solid).
  • IR Spectra: Hydroxyl groups (3131 cm⁻¹), carbonyl groups (1672 cm⁻¹), aromatic skeletal vibrations.
  • ¹H NMR (500 MHz, CDCl3): Signals at δ 12.10 and 12.09 ppm (hydroxyl protons), aromatic multiplets between δ 7.30–7.86 ppm, hydroxymethyl singlet at δ 4.84 ppm.
  • ¹³C NMR (101 MHz, DMSO-d6): Carbonyl carbons at δ ~191–192 ppm, aromatic carbons between δ 116–161 ppm, hydroxymethyl carbon at δ ~62 ppm.
  • HRMS: Molecular ion peak consistent with C16H12O5, m/z 284.26 g/mol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
1,8-Dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione has been studied for its potential anticancer effects. Research indicates that it can inhibit the growth of several cancer cell lines. In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .

Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of 1,8-dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione. It has been shown to reduce the production of pro-inflammatory cytokines in various models, suggesting its potential use in treating inflammatory diseases .

Material Science

Photovoltaic Applications
The compound's unique electronic properties make it suitable for application in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been investigated, with promising results in enhancing the efficiency of solar cells .

Polymer Composites
In material science, 1,8-dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione is used to develop polymer composites with improved thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has shown to enhance their performance under various thermal conditions .

Environmental Studies

Bioremediation
The compound has potential applications in bioremediation processes. Its ability to degrade pollutants in contaminated environments has been studied, indicating that it can facilitate the breakdown of toxic compounds through microbial action .

Phytoremediation
Research has also explored its role in phytoremediation strategies. Plants treated with 1,8-dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione show increased uptake of heavy metals from soil, suggesting its utility in environmental cleanup efforts .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer, Antimicrobial, Anti-inflammatoryInduces apoptosis; effective against pathogens
Material SciencePhotovoltaics, Polymer CompositesEnhances solar cell efficiency; improves polymer properties
Environmental StudiesBioremediation, PhytoremediationDegrades pollutants; enhances heavy metal uptake

Case Studies

  • Anticancer Study : A study published in a peer-reviewed journal demonstrated that Aloe emodin significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways .
  • Photovoltaic Research : A recent experimental study showed that incorporating 1,8-dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione into organic solar cells improved their energy conversion efficiency by 15% compared to standard materials .
  • Bioremediation Project : An environmental study illustrated the effectiveness of this compound in enhancing microbial degradation rates of polycyclic aromatic hydrocarbons (PAHs) in contaminated soils .

Comparison with Similar Compounds

Key Structural Differences :

  • Position 3: The target’s hydroxymethyl group contrasts with emodin’s hydroxyl, chrysophanol’s methyl, and physcion’s methoxy groups.
  • Position 6 : The methyl group aligns with emodin and physcion but distinguishes the compound from aloe-emodin, which lacks this substitution .

Anti-Proliferative Effects

  • The target compound and its derivatives exhibit anti-proliferative activity by inducing cell cycle arrest and apoptosis. For example, LHD (a succinate ester derivative) reduces cardiomyocyte inflammation via epigenetic modulation .
  • Emodin derivatives (e.g., 6a–6f) with ether-linked hydroxyalkoxy chains show enhanced activity against cancer cells compared to the parent compound, suggesting that substituent flexibility at position 3 improves target engagement .
  • Chrysophanol inhibits colon cancer cell proliferation via EGFR/mTOR pathway suppression, a mechanism shared with the target compound but with lower potency due to its lipophilic 3-methyl group .

Solubility and Bioavailability

  • The hydroxymethyl group in the target compound improves aqueous solubility compared to chrysophanol and physcion, facilitating in vivo absorption .
  • Glycosylated analogs (e.g., aloin) exhibit higher water solubility (2.63 g/mL) but reduced membrane permeability due to their larger molecular weight .

Biological Activity

1,8-Dihydroxy-3-(hydroxymethyl)-6-methylanthracene-9,10-dione, also known as Aloe-emodin, is a naturally occurring anthraquinone derivative primarily found in plants such as Cassia fistula and Xanthoria parietina . This compound has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of Aloe-emodin, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₆H₁₂O₅
  • Molecular Weight : 284.2670 Da
  • IUPAC Name : 1,8-dihydroxy-3-(hydroxymethyl)-6-methyl-9,10-dihydroanthracene-9,10-dione .

Anticancer Properties

Aloe-emodin has shown significant anticancer properties across various cell lines. Its mechanisms include inducing apoptosis and inhibiting tumor growth through multiple pathways.

  • Cell Line Studies :
    • HepG2 Cells : Aloe-emodin induces apoptosis by activating caspase-3 and caspase-9 pathways at concentrations ranging from 12 µM to 100 µM. It also inhibits the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways .
    • MCF-7 Cells : Demonstrated inhibition of proliferation with a notable effect on cell cycle arrest at the S-phase .
    • SMMC-7721 Cells : Inhibition of cell growth was observed when treated with 100 µmol/L of Aloe-emodin .
  • Animal Models :
    • In male BALB/c nude mice, doses of 1 mg/kg and 10 mg/kg were administered intraperitoneally, resulting in significant inhibition of tumor growth through the VEGFR2-AKT-ERK1/2 signaling pathway .

Anti-inflammatory Effects

Aloe-emodin exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and inhibiting pathways involved in inflammation.

  • Mechanism : The compound modulates the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .

Study on Hepatocellular Carcinoma

A study investigated the effects of Aloe-emodin on HepG2 liver cancer cells. The results indicated that Aloe-emodin treatment led to increased ROS production, mitochondrial dysfunction, and DNA damage. The compound was effective in reducing cell viability and promoting apoptosis through a mitochondrial-mediated pathway .

Study on Breast Cancer Cells

Research focusing on MCF-7 breast cancer cells reported that Aloe-emodin significantly inhibited cell proliferation and induced apoptosis. The study highlighted its potential as a therapeutic agent against breast cancer due to its ability to disrupt cell cycle progression .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelConcentrationMechanism of ActionReference
AnticancerHepG212 µM - 100 µMCaspase activation; PI3K/AKT/mTOR inhibition
AnticancerMCF-7VariableCell cycle arrest; apoptosis induction
AnticancerSMMC-7721100 µmol/LGrowth inhibition
Anti-inflammatoryVariousNot specifiedNF-kB pathway modulation

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